
Iso-isovelleral
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iso-isovelleral, also known as 3-methyl-6-isopropenyl-2-cyclohexen-1-one, is a natural compound found in various plants, including hops and lavender. It has gained attention in recent years due to its potential therapeutic applications in the field of medicine and its use in the food and beverage industry. In
Mecanismo De Acción
Iso-isovelleral exerts its biological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. It also regulates the expression of various genes involved in the immune response and cell proliferation. Additionally, iso-isovelleral has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Iso-isovelleral has been shown to have various biochemical and physiological effects in the body. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative diseases. Additionally, iso-isovelleral has been shown to modulate the activity of neurotransmitters, which may contribute to its potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Iso-isovelleral has several advantages for lab experiments. It is readily available and can be synthesized using simple chemical reactions. Additionally, it has been extensively studied, and its biological activities are well characterized. However, one limitation of using iso-isovelleral in lab experiments is that it may exhibit different biological effects in vivo compared to in vitro. Therefore, caution should be exercised when extrapolating the results of in vitro studies to in vivo situations.
Direcciones Futuras
There are several future directions for the study of iso-isovelleral. One potential area of research is its use in the development of novel therapeutics for the treatment of neurodegenerative diseases. Additionally, iso-isovelleral may have potential applications in the development of natural food preservatives due to its antimicrobial properties. Further studies are also needed to elucidate the exact mechanism of action of iso-isovelleral and to determine its safety and efficacy in humans.
Conclusion:
Iso-isovelleral is a natural compound with potential therapeutic applications in the field of medicine and its use in the food and beverage industry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of iso-isovelleral as a therapeutic agent.
Métodos De Síntesis
Iso-isovelleral can be synthesized from α-terpinene, which is a natural compound found in various essential oils. The synthesis method involves the oxidation of α-terpinene using various oxidizing agents, such as potassium permanganate or chromic acid. The resulting product is then subjected to a Claisen rearrangement reaction to form iso-isovelleral.
Aplicaciones Científicas De Investigación
Iso-isovelleral has been found to possess various biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, iso-isovelleral has been used in the food and beverage industry as a flavoring agent due to its pleasant aroma and taste.
Propiedades
Número CAS |
109956-89-0 |
|---|---|
Nombre del producto |
Iso-isovelleral |
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(1aR,3aS,6aS,6bS)-5,5,6b-trimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-1a,2-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-13(2)5-10-4-11(7-16)15(9-17)8-14(15,3)12(10)6-13/h4,7,9-10,12H,5-6,8H2,1-3H3/t10-,12+,14+,15+/m1/s1 |
Clave InChI |
PJAAESPGJOSQGZ-WCUVEOEZSA-N |
SMILES isomérico |
C[C@@]12C[C@@]1(C(=C[C@H]3[C@@H]2CC(C3)(C)C)C=O)C=O |
SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C |
SMILES canónico |
CC1(CC2C=C(C3(CC3(C2C1)C)C=O)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



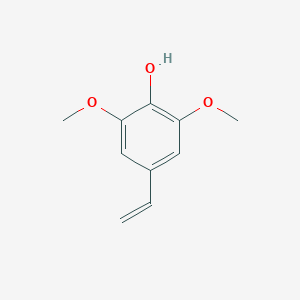
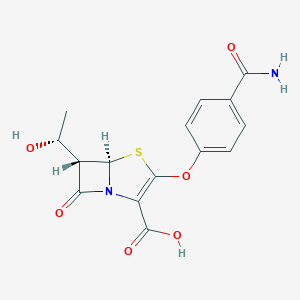

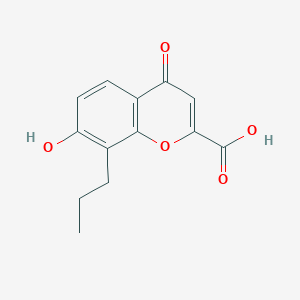





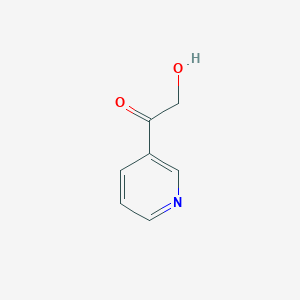
![Methyl 3-[3-(aminomethyl)phenyl]propanoate](/img/structure/B24812.png)

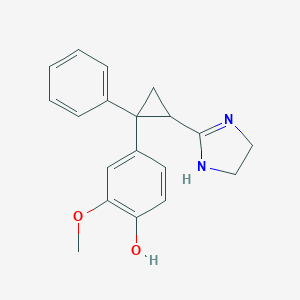
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)